molecular formula C20H17BrN2O4 B15028199 2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B15028199
M. Wt: 429.3 g/mol
InChI Key: PARWIKPWCCVERE-UHFFFAOYSA-N
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Description

2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique combination of functional groups, including an amino group, a bromo substituent, a methoxy group, a prop-2-en-1-yloxy group, a hydroxy group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile typically involves multiple steps, including:

    Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.

    Clemmensen Reduction: Converts the acyl group to an alkane.

    Nitration: Introduces a nitro group to the aromatic ring.

    Reduction: Converts the nitro group to an amino group.

    Bromination: Introduces the bromo substituent.

    Methoxylation: Adds the methoxy group.

    Alkylation: Introduces the prop-2-en-1-yloxy group.

    Cyclization: Forms the chromene ring structure.

    Hydroxylation: Adds the hydroxy group.

    Cyanation: Introduces the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The bromo substituent can undergo nucleophilic substitution reactions.

    Addition: The prop-2-en-1-yloxy group can participate in addition reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

    Addition: Hydrochloric acid (HCl) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives.

    Addition: Formation of addition products with various electrophiles.

Scientific Research Applications

2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, and DNA.

    Pathways: It can modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-[3-bromo-5-methoxyphenyl]-7-hydroxy-4H-chromene-3-carbonitrile
  • 2-amino-4-[3-bromo-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile
  • 2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-4H-chromene-3-carbonitrile

Uniqueness

The unique combination of functional groups in 2-amino-4-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile provides it with distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17BrN2O4

Molecular Weight

429.3 g/mol

IUPAC Name

2-amino-4-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C20H17BrN2O4/c1-3-6-26-19-15(21)7-11(8-17(19)25-2)18-13-5-4-12(24)9-16(13)27-20(23)14(18)10-22/h3-5,7-9,18,24H,1,6,23H2,2H3

InChI Key

PARWIKPWCCVERE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Br)OCC=C

Origin of Product

United States

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